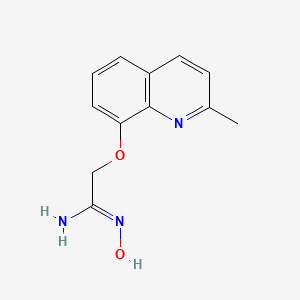
N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide is a compound that features a quinoline moiety, which is known for its diverse biological and chemical properties
Méthodes De Préparation
The synthesis of N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the hydroxy and acetimidamide groups. The synthetic route often includes steps such as:
Formation of the quinoline moiety: This can be achieved through various methods, including the Skraup synthesis.
Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the acetimidamide group: This can be done through reactions involving amidation or imidation processes.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
Analyse Des Réactions Chimiques
N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, affecting their function. The hydroxy and acetimidamide groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar compounds to N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide include other quinoline derivatives such as:
- 2-((2-methylquinolin-8-yl)oxy)acetohydrazide
- 2-((2-methylquinolin-8-yl)oxy)acetic acid
- 2-((2-methylquinolin-8-yl)oxy)acetamide
These compounds share the quinoline moiety but differ in the functional groups attached, which can significantly affect their chemical and biological properties
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
N'-hydroxy-2-(2-methylquinolin-8-yl)oxyethanimidamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-5-6-9-3-2-4-10(12(9)14-8)17-7-11(13)15-16/h2-6,16H,7H2,1H3,(H2,13,15) |
Clé InChI |
QZSCNBMTCKSMFU-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC2=C(C=CC=C2OC/C(=N/O)/N)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2OCC(=NO)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)
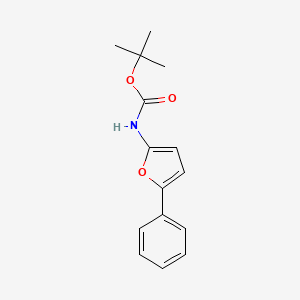
![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)



![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)
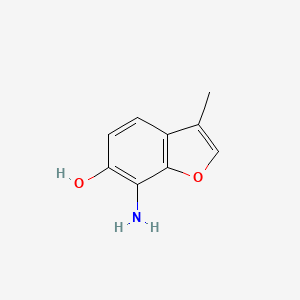
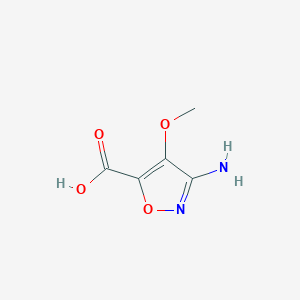
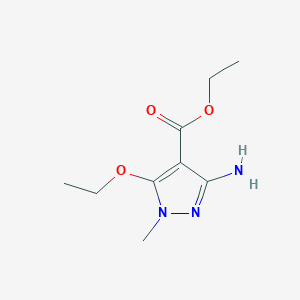
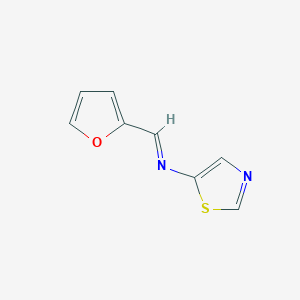
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)
